molecular formula C18H12F5N3O B1673505 Fluxapyroxad CAS No. 907204-31-3

Fluxapyroxad

Cat. No. B1673505
CAS RN: 907204-31-3
M. Wt: 381.3 g/mol
InChI Key: SXSGXWCSHSVPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide used on a large variety of commercial crops . It stunts fungus growth by inhibiting the succinate dehydrogenase (SQR) enzyme . Application of fluxapyroxad helps prevent many wilts and other fungal infections from taking hold .


Synthesis Analysis

Fluxapyroxad was synthesized in a multi-step continuous flow process . The process involved the transformation of fluorinated amines into pyrazole cores through a telescoped in situ generation and consumption of diazoalkanes . Additional continuous flow and batch reactions added complexity to the pyrazole core via C–N arylation and methylation, TMS cleavage, and amidation .


Molecular Structure Analysis

The compound is an amide of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid combined with an aniline having an ortho-substituted triflurorobenzene group .


Chemical Reactions Analysis

Fluxapyroxad is a new-generation carboxamide fungicide, with residues increasingly being found in food samples . Immunochemical assays have gained acceptance in food quality control as rapid, cost-effective, sensitive, and selective methods for large sample throughput and in situ applications .


Physical And Chemical Properties Analysis

Fluxapyroxad has a boiling point of 428.4°C at 760 mmHg . Its chemical formula is C18H12F5N3O and it has a molar mass of 381.306 g·mol −1 .

Scientific Research Applications

Agriculture: Disease Control in Crops

Fluxapyroxad is extensively used in agriculture for controlling a wide range of fungal diseases. It is particularly effective against diseases like Septoria leaf blotch, yellow stripe rust, and brown rust in crops such as wheat . Its mode of action involves inhibiting the succinate dehydrogenase (SDH) enzyme in fungi, which is crucial for cellular respiration .

Environmental Toxicology: Aquatic Organism Impact

Studies have shown that Fluxapyroxad can have toxic effects on aquatic organisms. Research involving zebrafish embryos has indicated that exposure to Fluxapyroxad can lead to developmental cardiac defects, highlighting the importance of understanding its environmental impact .

Biotechnology: Resistance Management

In biotechnological research, Fluxapyroxad plays a role in studying fungicide resistance. For instance, isolates of Botrytis cinerea resistant to Fluxapyroxad have been identified, and their genetic mutations have been characterized, providing insights into resistance mechanisms and management strategies .

Public Health: Residue Assessment

Fluxapyroxad undergoes evaluation for its residue levels in food crops to ensure public safety. Studies assess its metabolism, residue definition, and estimated dietary intake to establish maximum residue limits and evaluate any potential risks to human health .

Environmental Fate: Degradation in Soils and Water

The degradation of Fluxapyroxad in soils and water/sediment systems is a critical area of study. Research has shown that it exhibits high persistence in these environments, with half-lives indicating a slow degradation process . This information is vital for assessing its long-term environmental fate.

Industrial Processes: Fungicide Formulation

Fluxapyroxad is used in the formulation of fungicides for industrial processes. Its efficacy in preventing fungal infections on a variety of commercial crops makes it a valuable component in fungicide products .

Medicine: Potential Toxicity and Risk Assessment

Although not directly used in medicine, the potential toxicity of Fluxapyroxad and its metabolites is studied to assess human exposure risks. This includes investigations into its residual fate in crops like peanuts and the associated dietary risks .

Ecotoxicology: Impact on Non-Target Species

The ecotoxicological effects of Fluxapyroxad are researched to understand its impact on non-target species. This includes evaluating its bioaccumulation potential and the risk it poses to various organisms in the ecosystem .

Mechanism of Action

Target of Action

Fluxapyroxad, a fungicide belonging to the carboxamide class, primarily targets the succinate dehydrogenase enzyme in the mitochondrial respiratory chain . This enzyme plays a crucial role in the citric acid cycle and mitochondrial electron transport pathways .

Mode of Action

Fluxapyroxad inhibits succinate dehydrogenase, disrupting the citric acid cycle and mitochondrial electron transport pathways . This inhibition results in the prevention of spore germination, germ tube development, and mycelial growth within the target fungal species .

Biochemical Pathways

The primary biochemical pathway affected by fluxapyroxad is the citric acid cycle (also known as the Krebs cycle), a central metabolic pathway in all aerobic organisms . By inhibiting succinate dehydrogenase, fluxapyroxad disrupts this cycle, leading to a halt in the production of ATP, the main energy currency of the cell . This disruption affects the overall energy metabolism of the fungus, leading to its death .

Pharmacokinetics

Fluxapyroxad is rapidly and moderately well absorbed from the gastrointestinal tract following oral dosing . The extent of absorption is approximately 65–80% of the administered dose, independent of dose and sex . Maximum concentrations of radioactivity in plasma were observed within 1 hour of dosing for the low-dose group . Faecal excretion was the primary route of elimination, and excretion was rapid, with the majority of the administered dose (61–83%) excreted by all routes within 48 hours after dosing . The main biotransformation mechanisms of fluxapyroxad in rats are hydroxylation at the biphenyl ring, N-demethylation at the pyrazole ring, loss of a fluorine atom at the biphenyl ring and conjugation with glucuronic acid or glutathione, yielding about 50 metabolites .

Result of Action

The molecular and cellular effects of fluxapyroxad’s action primarily manifest as inhibition of fungal growth. By inhibiting succinate dehydrogenase, fluxapyroxad prevents the normal functioning of the citric acid cycle and the mitochondrial electron transport chain, leading to energy depletion in the fungal cells . This results in the inhibition of spore germination, germ tube development, and mycelial growth within the target fungal species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of fluxapyroxad. For instance, soil properties such as organic matter content, oxygen level, and pH can affect the degradation rate of fluxapyroxad . Rich organic matter and oxygen level stimulate microbial activity, and neutral pH is suitable for microbial growth, all of which can enhance the degradation of fluxapyroxad . Furthermore, fluxapyroxad exhibits high persistence in tested systems, with half-lives ≥157.6 days , indicating that it remains active for a long period in the environment. Therefore, the environmental context plays a significant role in the effectiveness and longevity of fluxapyroxad’s action.

Safety and Hazards

Fluxapyroxad is suspected of causing cancer . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The future trajectory of the Fluxapyroxad market will be significantly influenced by both anticipated demand and key players . Projected demand in the upcoming years is poised to be shaped by increasing demand, technological advancements, and changing consumer preferences .

properties

IUPAC Name

3-(difluoromethyl)-1-methyl-N-[2-(3,4,5-trifluorophenyl)phenyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F5N3O/c1-26-8-11(16(25-26)17(22)23)18(27)24-14-5-3-2-4-10(14)9-6-12(19)15(21)13(20)7-9/h2-8,17H,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSGXWCSHSVPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058215
Record name Fluxapyroxad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluxapyroxad

CAS RN

907204-31-3
Record name Fluxapyroxad
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907204-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluxapyroxad [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907204313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluxapyroxad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl) pyrazole-4-carboxamide; fluxapyroxad
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUXAPYROXAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U8P4NAR2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

9.55 kg 3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl-amine (I) were dissolved in 51.4 kg and 6 kg pyridine were added. The mixture was stirred at 45° C. and 8.3 kg 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (II) were dosed during one hour. Due to the exothermic nature of the reaction, the temperature raised to 55° C. Post-reaction by stirring for 1 hour at 55° C. followed. Three extractions at 85° C. with 16 liter hydrochloric acid (5%), 14 liter sodium hydrogen carbonate (8%), and 14 liter deionized water followed. The resulting clear solution in toluene was cooled from 85° C. with a rate of 10° C. per hour to 0° C. Around 75° C., the first turbidity was observed, and at 75° C. and 73° C., respectively, the batch was seeded with 10 g 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide (III) each (>98% form B). The resulting slurry was filtered at 0° C. over a process filter and the filter cake was washed with 10 kg toluene at 0° C. After drying in the drying cabinet at 80° C. and 20 mbar for 12 hours, 13.5 kg 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide (III) of >99.5% purity (GC, HPLC, NMR) was isolated. Using powder diffractometry (PXRD) and Fourier-Transform solid state infrared spectrometry (FT-IR) it was proven that the material consists to >98% of form B.

Synthesis routes and methods II

Procedure details

In an autoclave, 2-(3,4,5-trifluorophenyl)aniline (5.29 g, 23.7 mmol), triethylamine (1.20 g, 11.8 mmol), palladium chloride (86 mg, 0.47 mmol), anhydrous potassium carbonate (6.55 g, 47.4 mmol) and 2,2-dimethyl-1,3-bis(diphenylphosphino)propane (313 mg, 0.71 mmol) were added to a solution of 4-bromo-3-difluoromethyl-1-methylpyrazole (5.00 g, 23.7 mmol) in acetonitrile (100 ml). The autoclave was flushed three times with 9 bar of nitrogen and then 3 times with 10 bar of carbon monoxide. The reaction mixture was stirred under a carbon monoxide pressure of 9 mbar at an external temperature of 130° C. for 20 h. The red-brown suspension obtained after cooling and venting was filtered, and the filtrate was freed from volatile components under reduced pressure. The residue was taken up in a mixture of tetrahydrofuran (60 ml) and methyl tert-butyl ether (MTBE, 60 ml), washed twice with hydrochloric acid (5% strength, in each case 40 ml) and once with water (30 ml), dried over sodium sulfate and filtered, and the solvent was removed under reduced pressure. The residue was triturated with diisopropyl ether (20 ml), and the solid was filtered off and dried under reduced pressure. 5.20 g (yield 54%) of N-(2-(3,4,5-trifluorophenyl)phenyl)-3-difluoromethyl-1-methylpyrazole-4-carboxamide were isolated in a purity of 93%, according to HPLC analysis (Merck Chromolith SpeedROD RP-18e column, 50×4.6 mm; gradient: acetonitrile/water with 0.1% trifluoroacetic acid, 7 min from 10% to 95% acetonitrile).
Quantity
5.29 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
86 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

100.0 g (0.504 mol, 98% pure) of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride were dissolved at 25° C. in 257.2 g of toluene. The solution was evacuated to 400 mbar and heated to 85° C. Subsequently, within 3 hours, 492.8 g (0.499 mol, 23% strength) of toluenic 3′,4′,5′-trifluorobiphenyl-2-ylamine solution were metered in, after which stirring was continued for another 1 hour. After venting and cooling to 25° C. with a ramp of 10° C./h, the mixture was stirred overnight. Subsequently, the mixture was cooled to 0° C., and the solid constituents were filtered off, washed with cold toluene and dried at 80° C. under reduced pressure. The yield (without further processing of the mother liquor) was 177.7 g (92%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
257.2 g
Type
solvent
Reaction Step One
Quantity
492.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluxapyroxad
Reactant of Route 2
Reactant of Route 2
Fluxapyroxad
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fluxapyroxad
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Fluxapyroxad
Reactant of Route 5
Reactant of Route 5
Fluxapyroxad
Reactant of Route 6
Reactant of Route 6
Fluxapyroxad

Q & A

A: Fluxapyroxad is a succinate dehydrogenase inhibitor (SDHI) fungicide. It targets the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain in fungi. [, , , , ]

A: By inhibiting SDH, Fluxapyroxad disrupts the electron transport chain, ultimately leading to a halt in energy production (ATP) within the mitochondria. This disruption of cellular respiration is detrimental to fungal growth and survival. [, , , , ]

A: The molecular formula of Fluxapyroxad is C19H11F6N3O3. Its molecular weight is 443.3 g/mol. [, , ]

A: Yes, studies indicate that Fluxapyroxad is stable under various storage conditions and different formulations. For instance, one study found Fluxapyroxad residues in peanut straw remained even after drying. []

ANone: Fluxapyroxad is a fungicide and not a catalyst. Therefore, questions regarding catalytic properties are not applicable.

A: Yes, molecular docking studies have been conducted to understand the interaction of Fluxapyroxad with SDH. These studies have revealed key interactions such as hydrogen bonding, π-cation, and hydrophobic interactions, which contribute to its binding affinity. [, ]

A: The structure of Fluxapyroxad, particularly the pyrazole-4-carboxamide moiety, is crucial for its interaction with the SDH enzyme. Modifications in this region can significantly impact its activity and potency. [] For example, the introduction of an oxime ether group in certain pyrazole-4-carboxamide derivatives resulted in enhanced antifungal activity against Rhizoctonia solani compared to Fluxapyroxad. []

A: Fluxapyroxad is commercially available in various formulations, including suspension concentrates (SC), emulsifiable concentrates (EC), and mixtures with other fungicides. [, , , , ]

A: Fluxapyroxad is registered for use in various countries. Maximum residue levels (MRLs) have been established for Fluxapyroxad in numerous crops to ensure consumer safety. [, , ]

A: Studies have shown that Fluxapyroxad residues dissipate over time in plants. For instance, research on Perilla frutescens var. japonica Hara (Perilla) indicated a decrease in Fluxapyroxad residues over 7 days. []

A: Fluxapyroxad has demonstrated efficacy against various fungal diseases, including Septoria leaf blotch in wheat, pear scab, and gray mold in strawberries. [, , , , , , , , ]

A: Yes, numerous field trials have been conducted to evaluate the efficacy of Fluxapyroxad in controlling fungal diseases in various crops. For example, field trials demonstrated the effectiveness of Fluxapyroxad in controlling Asian soybean rust in the Cerrado biome. []

A: Yes, like other single-site fungicides, prolonged and repeated use of Fluxapyroxad can lead to the development of resistance in fungal populations. This has been observed in pathogens such as Botrytis cinerea and Alternaria alternata. [, , , , , ]

A: Yes, specific mutations in the SdhB, SdhC, and SdhD subunits of the SDH enzyme have been linked to resistance to Fluxapyroxad and other SDHI fungicides. These mutations can alter the binding site of the fungicide, reducing its effectiveness. [, , , ]

A: Yes, cross-resistance between Fluxapyroxad and other SDHI fungicides, such as boscalid, penthiopyrad, and fluopyram, has been reported. This highlights the importance of using different modes of action for fungicide resistance management. [, , , , , ]

ANone: These questions are focused on aspects relevant to pharmaceuticals and human health. Since Fluxapyroxad is a fungicide primarily used in agriculture, these questions are not applicable.

A: Yes, alternative fungicides with different modes of action exist and can be used in rotation or mixtures with Fluxapyroxad to delay resistance development. Examples include demethylation inhibitors (DMIs) like prothioconazole, quinone outside inhibitors (QoIs) like pyraclostrobin, and multi-site inhibitors like chlorothalonil. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.